molecular formula C23H22N4O2 B2837118 N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941894-43-5

N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2837118
CAS No.: 941894-43-5
M. Wt: 386.455
InChI Key: ONEVUPSRBHICII-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
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Scientific Research Applications

Herbicide Applications

One significant application of chloroacetamides, a group to which N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide belongs, is in the agricultural sector as herbicides. These compounds, including alachlor and metazachlor, are used as selective pre-emergent or early post-emergent herbicides to control annual grasses and broad-leaved weeds in various crops such as cotton, brassicas, maize, and soybeans (Weisshaar & Böger, 1989).

Coordination Complexes and Antioxidant Activity

The pyrazole-acetamide derivatives, including compounds similar to this compound, have been used to synthesize Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity and demonstrate the potential of these compounds in the development of new antioxidant agents (Chkirate et al., 2019).

Pharmacological Potential

Derivatives of the pyrazole-acetamide group have been explored for their pharmacological potential. In a study, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a series of compounds with structural similarity to this compound, were found to exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).

Anticonvulsant Activity

Certain acetamide derivatives, including JV-phenylacetamide and N-phenylpropanamide with pyrazole rings, have shown promising anticonvulsant activity. This highlights another potential pharmacological application for similar compounds (Tarikogullari et al., 2010).

Structural Analysis and Biological Activities

This compound, due to its structural characteristics, has been a subject of crystallographic studies. These studies help in understanding the molecular conformation and hydrogen bonding, contributing to the knowledge of its biological activities, including analgesic, antibacterial, and anti-inflammatory properties (Narayana et al., 2016).

Anti-Inflammatory Activity

Research has been conducted on derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, indicating significant anti-inflammatory activity. This showcases the therapeutic potential of compounds within the same chemical family (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-7-9-18(10-8-15)20-13-21-23(29)26(11-12-27(21)25-20)14-22(28)24-19-6-4-5-16(2)17(19)3/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEVUPSRBHICII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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